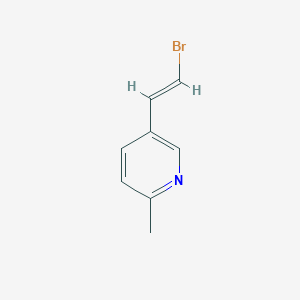
(E)-5-(2-bromovinyl)-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2-Bromovinyl)-2-methylpyridine is a chemical compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of a bromovinyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Bromovinyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the vinyl group. One common method is the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 5-bromo-2-methylpyridine. This intermediate is then subjected to a Heck reaction with vinyl bromide in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(2-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromovinyl group to an ethyl group.
Substitution: The bromine atom in the bromovinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-5-(2-Bromovinyl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-5-(2-Bromovinyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromovinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-5-(2-Bromovinyl)-2’-deoxyuridine: A nucleoside analogue with antiviral properties.
(E)-5-(2-Bromovinyl)uracil: Known for its antiviral activity against herpesviruses.
(E)-5-(2-Bromovinyl)-1,3-dioxolan-4-yl)uracil: Investigated for its potential in treating viral infections.
Uniqueness
(E)-5-(2-Bromovinyl)-2-methylpyridine is unique due to its specific structure, which combines a bromovinyl group with a methylpyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C8H8BrN |
|---|---|
Poids moléculaire |
198.06 g/mol |
Nom IUPAC |
5-[(E)-2-bromoethenyl]-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-7-2-3-8(4-5-9)6-10-7/h2-6H,1H3/b5-4+ |
Clé InChI |
KYGQCGQXBBYNTJ-SNAWJCMRSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)/C=C/Br |
SMILES canonique |
CC1=NC=C(C=C1)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
![11-[(2-Chlorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342035.png)
![N-(2-chloro-4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342036.png)

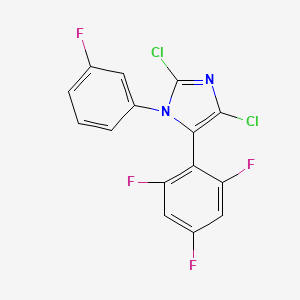
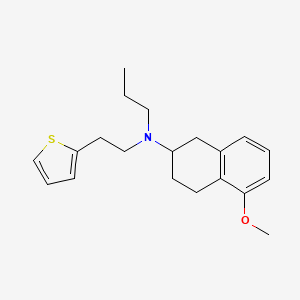
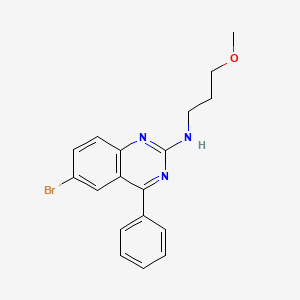
![[(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-9-yl] (2S)-2,6-diaminohexanoate;dihydrochloride](/img/structure/B12342055.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B12342063.png)
![[(4S,5R,6S,8S,10R)-10-[(R)-(2,6-dioxo-1,3-diazinan-4-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B12342077.png)
![N-(4-cyanophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12342079.png)
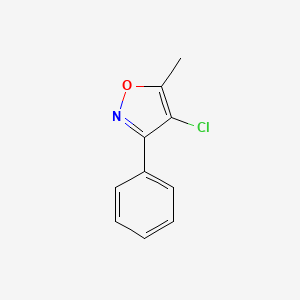
![(2Z)-6-[(4-fluorophenyl)methyl]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342109.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)
